![molecular formula C19H15Cl2NO3 B2579091 ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate CAS No. 338393-07-0](/img/structure/B2579091.png)
ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C29H25Cl2N3O3S . It contains an indole nucleus, which is a common structure in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes an indole ring, a dichlorophenyl group, and an ethyl acetate group . The exact 3D structure would require more detailed analysis, possibly using computational chemistry techniques.Chemical Reactions Analysis
As an ester, this compound could potentially undergo a variety of reactions. Esters can react with alcohols in a process called transesterification . They can also react with ammonia and primary or secondary alkyl amines to form amides, a reaction known as aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Esters in general are polar molecules and can engage in hydrogen bonding with water molecules, making them somewhat soluble in water . They also have lower boiling points than their carboxylic acid counterparts due to their inability to form hydrogen bonds with each other .Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, which include the compound , have been found to possess antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-Inflammatory Applications
Indole derivatives also exhibit anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
The compound could potentially be used in cancer treatment, as indole derivatives have been found to possess anticancer properties .
Anti-HIV Applications
Some indole derivatives have been reported to have anti-HIV properties . This suggests that the compound could potentially be used in the treatment of HIV.
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties . This means that the compound could potentially be used to combat oxidative stress in the body.
Antimicrobial Applications
The antimicrobial properties of indole derivatives suggest that the compound could potentially be used in the treatment of various bacterial and fungal infections.
Antitubercular Applications
Indole derivatives have been found to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties , suggesting potential applications in the treatment of diabetes.
Safety and Hazards
The safety data sheet for ethyl acetate, a related compound, indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it with care, using protective gloves and eye/face protection, and to use it only in a well-ventilated area .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of activities exhibited by indole derivatives, this compound could potentially be a valuable target for future pharmaceutical research .
Propiedades
IUPAC Name |
ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-25-18(23)10-14-13-5-3-4-6-17(13)22(19(14)24)11-12-7-8-15(20)16(21)9-12/h3-10H,2,11H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLULFILHOQIKS-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

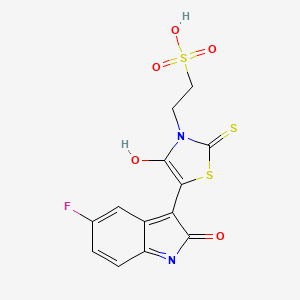
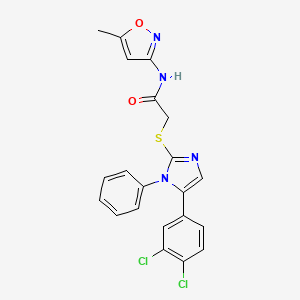
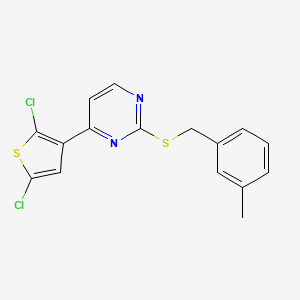
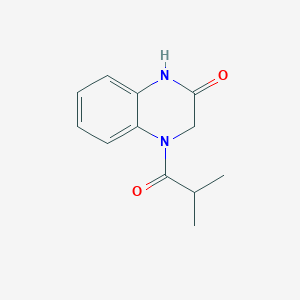
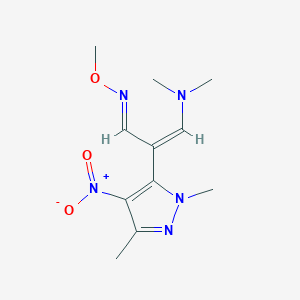

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)
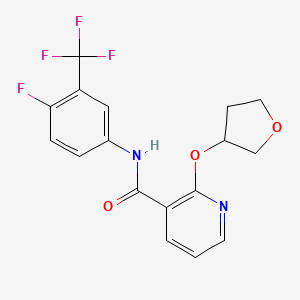
![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)

![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)
![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)
![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)